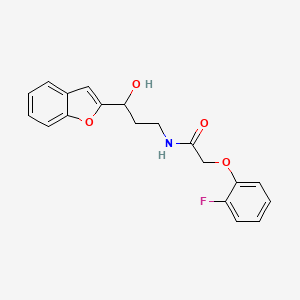

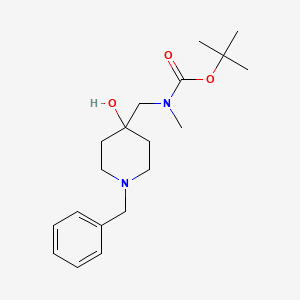

3-(((4-ethylphenyl)(4-methylbenzyl)amino)methyl)-7-methoxyquinolin-2(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of quinolinone, which is a class of organic compounds that are often used in medicinal chemistry due to their biological activity . The presence of the ethylphenyl, methylbenzyl, and methoxy groups could potentially modify the properties and biological activity of the base quinolinone structure.

Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by techniques such as mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and X-ray diffraction analysis . These techniques can provide information on the molecular weight, the connectivity of the atoms, and the 3D structure of the compound, respectively.Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the quinolinone core and the various substituents. For example, the carbonyl group in the quinolinone ring is often reactive towards nucleophiles, while the methoxy group might be susceptible to demethylation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be influenced by the quinolinone core and the various substituents. For example, the presence of the methoxy group could increase the compound’s solubility in organic solvents .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Quinolinone derivatives, including compounds structurally related to "3-(((4-ethylphenyl)(4-methylbenzyl)amino)methyl)-7-methoxyquinolin-2(1H)-one," are synthesized through various chemical reactions, showcasing the versatility and complexity of organic synthesis. For instance, the conjugate addition of lithium N-phenyl-N-(α-methylbenzyl)amide to α,β-unsaturated esters proceeds with high diastereoselectivity, demonstrating the synthetic utility in producing β-amino esters, which are precursors to many pharmacologically relevant compounds (Bentley et al., 2011). Such methodologies facilitate the construction of complex molecular architectures, including tetrahydroquinoline alkaloids, through efficient synthetic routes.

Biological Activities and Applications

Research on quinolinone derivatives explores their potential in addressing various biological targets and medical conditions. The synthesis of novel quinolinone compounds via C–C and C–N bond formation in water highlights an eco-friendly approach to developing molecules with potential biological activities (Yadav et al., 2020). This process emphasizes operational simplicity and environmental considerations in medicinal chemistry.

Additionally, quinolinone derivatives have been investigated for their antimicrobial properties, as demonstrated by compounds synthesized through both conventional and microwave methods, which have been screened for antibacterial and antifungal activities (Rana et al., 2008). These findings suggest the potential of quinolinone derivatives in contributing to the development of new antimicrobial agents.

Fluorescence Properties for Biological Probes

The fluorescence properties of some quinolinone derivatives have been evaluated, suggesting their applicability as molecular fluorescent probes. The ability to bind these fluorescent labels to biomolecules opens up possibilities for their use in studying biological systems, offering insights into cellular processes and molecular interactions (Motyka et al., 2011).

Wirkmechanismus

The mechanism of action of this compound would likely depend on its specific biological activity. Many quinolinones exhibit medicinal properties, such as antibacterial, antifungal, and anticancer activity . The mechanism of action could involve interaction with biological targets such as enzymes or receptors.

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(((4-ethylphenyl)(4-methylbenzyl)amino)methyl)-7-methoxyquinolin-2(1H)-one' involves the reaction of 4-ethylbenzaldehyde with 4-methylbenzylamine to form the intermediate Schiff base, which is then reduced with sodium borohydride to form the corresponding amine. This amine is then reacted with 7-methoxy-2-chloroquinoline-3-carbaldehyde to form the final product.", "Starting Materials": [ "4-ethylbenzaldehyde", "4-methylbenzylamine", "sodium borohydride", "7-methoxy-2-chloroquinoline-3-carbaldehyde" ], "Reaction": [ "Step 1: Reaction of 4-ethylbenzaldehyde with 4-methylbenzylamine in ethanol to form the Schiff base intermediate.", "Step 2: Reduction of the Schiff base intermediate with sodium borohydride in methanol to form the corresponding amine.", "Step 3: Reaction of the amine with 7-methoxy-2-chloroquinoline-3-carbaldehyde in ethanol to form the final product." ] } | |

CAS-Nummer |

892290-43-6 |

Molekularformel |

C27H28N2O2 |

Molekulargewicht |

412.533 |

IUPAC-Name |

3-[[4-ethyl-N-[(4-methylphenyl)methyl]anilino]methyl]-7-methoxy-1H-quinolin-2-one |

InChI |

InChI=1S/C27H28N2O2/c1-4-20-9-12-24(13-10-20)29(17-21-7-5-19(2)6-8-21)18-23-15-22-11-14-25(31-3)16-26(22)28-27(23)30/h5-16H,4,17-18H2,1-3H3,(H,28,30) |

InChI-Schlüssel |

LOPZPJTWDJCPCX-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)N(CC2=CC=C(C=C2)C)CC3=CC4=C(C=C(C=C4)OC)NC3=O |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 6-acetyl-2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2812004.png)

![ethyl 2-cinnamamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2812012.png)

![N-benzyl-2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2812013.png)

![4,4-dimethyl-5-methylidene-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B2812016.png)

![Ethyl 1-[4-amino-2-(methoxycarbonyl)phenyl]-4-piperidinecarboxylate](/img/structure/B2812017.png)

![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-pentylpurine-2,6-dione](/img/structure/B2812018.png)

![N-(1-cyanocyclopentyl)-2-[methyl(1-phenylethyl)amino]acetamide](/img/structure/B2812020.png)